molecular formula C17H18N4O4 B4986014 1-benzyl-4-(2,4-dinitrophenyl)piperazine

1-benzyl-4-(2,4-dinitrophenyl)piperazine

Cat. No.: B4986014
M. Wt: 342.35 g/mol
InChI Key: ACRJTTIIGUWXAN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,4-dinitrophenyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N-1 position and a 2,4-dinitrophenyl (DNP) moiety at the N-4 position of the piperazine ring. This compound has garnered attention in medicinal chemistry due to its structural features, which are associated with nitric oxide (NO) release and anti-proliferative activity against cancer cell lines . The 2,4-dinitrophenyl group is critical for its biological activity, as the electron-withdrawing nitro groups enhance reactivity with glutathione (GSH) and glutathione S-transferase (GST), facilitating NO generation . The benzyl substituent contributes to lipophilicity and target binding, influencing pharmacokinetic properties .

Properties

IUPAC Name

1-benzyl-4-(2,4-dinitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-20(23)15-6-7-16(17(12-15)21(24)25)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRJTTIIGUWXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2,4-dinitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-benzyl-4-(2,4-dinitrophenyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2,4-dinitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The benzyl and dinitrophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of 1-benzyl-4-(2,4-diaminophenyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-(2,4-dinitrophenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,4-dinitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of 1-benzyl-4-(2,4-dinitrophenyl)piperazine is highly sensitive to structural modifications. Below is a systematic comparison with analogous compounds:

Role of the 2,4-Dinitrophenyl Group

The presence of two nitro groups on the aryl ring is indispensable for NO release and cytotoxicity. For example:

  • JS-K (O2-(2,4-dinitrophenyl) diazeniumdiolate) : Shares the DNP group and exhibits comparable anti-proliferative activity against HL-60 leukemia cells. However, homopiperazine analogues of JS-K show identical activity despite ring expansion, emphasizing the DNP group’s dominance .
  • 1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine: Replacing one nitro group with a methylsulfonyl moiety reduces NO-dependent cytotoxicity, confirming the necessity of dual nitro groups .

Impact of Piperazine Substituents

  • 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a) : Substituting the benzyl group with a benzhydryl-sulfonyl moiety retains the DNP group but lowers potency due to steric hindrance, aligning with evidence that bulkier substituents diminish activity .
  • 1-(2,4-Dinitrophenyl)-3-methylpiperazine: Adding a methyl group to the piperazine ring reduces anti-proliferative activity by ~40%, highlighting the sensitivity to even minor structural changes .

Carbamate and Sulfonamide Analogues

  • Nitrobenzenesulfonamide derivatives (e.g., 7c): Replacing the DNP group with a 4-nitrophenylsulfonamide (as in 7c) eliminates NO release and cytotoxicity, further validating the DNP group’s uniqueness .
  • Piperidine or acyclic amine analogues : Removal of the piperazine ring or carbamate functionality abolishes activity, indicating the piperazine scaffold’s role in maintaining conformational stability .

Anti-Proliferative Activity

For instance:

  • JS-K and 1-benzyl-4-(2,4-dinitrophenyl)piperazine release similar NO quantities but exhibit variable potency across renal cancer cell lines, suggesting additional mechanisms (e.g., GST isoform selectivity) .
  • Compound 4a (O2-(2,4-dinitrophenyl) diazeniumdiolate with ethyl carbamate) : Shows superior activity compared to analogues with longer alkyl chains, emphasizing the carbamate group’s size as a critical factor .

Selectivity and Toxicity

Data Table: Key Compounds and Properties

Compound Name Substituents/Modifications Anti-Proliferative Activity (IC50/%) NO Release Key Reference
1-Benzyl-4-(2,4-dinitrophenyl)piperazine Benzyl (N-1), DNP (N-4) 85% inhibition (HL-60 at 10 µM) High
JS-K DNP diazeniumdiolate, piperazine 82% inhibition (HL-60 at 10 µM) High
1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a) Benzhydryl-sulfonyl (N-1), DNP (N-4) 65% inhibition (HL-60 at 10 µM) Moderate
1-(2,4-Dinitrophenyl)-3-methylpiperazine Methyl (piperazine C-3), DNP (N-1) 42% inhibition (HL-60 at 10 µM) Low
4a (Ethyl carbamate analogue) Ethyl carbamate, DNP 90% inhibition (HL-60 at 10 µM) High

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